1,3-Butanesultone

Description

BenchChem offers high-quality 1,3-Butanesultone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butanesultone including the price, delivery time, and more detailed information at info@benchchem.com.

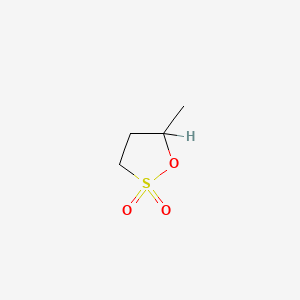

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyloxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-4-2-3-8(5,6)7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHYISCRHEVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954547 | |

| Record name | 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-23-4 | |

| Record name | 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Butanesultone synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 1,3-Butanesultone

Abstract

1,3-Butanesultone, a six-membered cyclic sulfonic acid ester (δ-sultone), is a valuable chemical intermediate, primarily utilized as a sulfoalkylating agent in the synthesis of pharmaceuticals, specialty surfactants, and advanced materials. Its structure incorporates a chiral center and a reactive electrophilic site, making it a versatile building block for introducing the sulfobutyl moiety into a diverse range of nucleophilic molecules, thereby modifying properties such as aqueous solubility and biological activity. This guide provides a comprehensive overview of the principal synthetic pathways to 1,3-butanesultone, designed for researchers and professionals in chemical and drug development. We will explore two core strategies: the classical dehydration of a hydroxy sulfonic acid precursor and the modern, efficient cyclosulfation of 1,3-butanediol. The causality behind experimental choices, detailed mechanistic insights, and actionable laboratory protocols are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Chemical Identity and Significance of 1,3-Butanesultone

Sultones are the sulfur analogs of lactones and are formally internal esters of hydroxy sulfonic acids.[1] 1,3-Butanesultone (systematically named 1,2λ⁶-Oxathiane-2,2-dione) is the δ-sultone derived from 3-hydroxybutane-1-sulfonic acid. The six-membered ring is less strained than its five-membered γ-sultone analog (1,3-propanesultone), which modulates its reactivity as an alkylating agent.[2]

The primary utility of sultones like 1,3-butanesultone lies in their function as potent sulfoalkylating agents . The strained C-O bond is susceptible to nucleophilic attack, leading to irreversible ring-opening and the covalent attachment of a sulfobutyl group (-(CH₂)₃CH(CH₃)SO₃⁻).[2] This reaction is fundamental in medicinal chemistry for enhancing the hydrophilicity of drug candidates, a critical factor in improving pharmacokinetic profiles.

This guide will focus on the two most scientifically robust and practical methodologies for its synthesis.

Pathway I: Dehydration and Cyclization of 3-Hydroxybutane-1-Sulfonic Acid

This classical approach is analogous to the industrial synthesis of related compounds like 1,3-propanesultone and 1,4-butanesultone.[2][3] The strategy is bifurcated into two distinct stages: first, the synthesis of the open-chain precursor, 3-hydroxybutane-1-sulfonic acid, and second, its intramolecular cyclization via dehydration.

Conceptual Overview & Mechanism

The overall transformation relies on forming the key C-S bond, followed by an intramolecular esterification (sulfonylation).

-

Step A: Synthesis of Sodium 3-hydroxybutane-1-sulfonate. This intermediate can be synthesized via two primary routes:

-

From an Unsaturated Precursor: The radical-initiated addition of sodium bisulfite across the double bond of 3-buten-1-ol. This follows an anti-Markovnikov principle to place the sulfonate group at the terminal position.

-

From a Halohydrin Precursor: A more controlled route involves the nucleophilic substitution of a halide from a 1-halo-3-hydroxybutane with sodium sulfite. This Sₙ2 reaction is generally high-yielding and avoids potential side reactions associated with the alkene precursor.

-

-

Step B: Acidification and Cyclization. The sodium sulfonate salt is acidified to yield the free 3-hydroxybutane-1-sulfonic acid. Subsequent heating under high vacuum removes a molecule of water, driving the equilibrium towards the formation of the thermodynamically stable six-membered sultone ring.

Mechanistic Deep Dive

The critical cyclization step is an acid-catalyzed intramolecular nucleophilic acyl substitution, where the secondary hydroxyl group acts as the nucleophile attacking the electrophilic sulfur atom of the sulfonic acid moiety.

Sources

Physicochemical properties of 1,3-Butanesultone

An In-depth Technical Guide to the Physicochemical Properties of Aliphatic Sultones, with a Focus on 1,3-Propanesultone and 1,4-Butanesultone

Senior Application Scientist Note: This technical guide addresses the core request concerning the physicochemical properties of small aliphatic sultones. Initial research revealed a significant scarcity of publicly available data for 1,3-Butanesultone. Consequently, this guide provides a comprehensive overview of the sultone class of compounds, focusing on the well-documented and industrially significant analogues, 1,3-Propanesultone (a γ-sultone) and 1,4-Butanesultone (a δ-sultone). The principles of reactivity, stability, and application discussed herein are broadly applicable and provide a strong foundational understanding for researchers, scientists, and drug development professionals working with this class of molecules.

Introduction to Aliphatic Sultones

Sultones are cyclic esters of hydroxysulfonic acids.[1][2] Their structure is characterized by a strained ring containing a sulfonate group, which imparts high reactivity.[1][3] This reactivity is the cornerstone of their utility as potent sulfoalkylating agents, enabling the introduction of sulfopropyl or sulfobutyl functional groups onto a wide array of molecules.[4] This modification is frequently employed to enhance the aqueous solubility of hydrophobic molecules, a critical parameter in drug delivery, specialty surfactant formulation, and materials science.[2][4] However, the same reactivity that makes them valuable synthetic intermediates also underlies their biological activity and associated hazards; many small-ring sultones are classified as toxic, mutagenic, and carcinogenic alkylating agents.[4][5]

Molecular Structure and Core Physicochemical Properties

The fundamental difference in the reactivity and physical properties between γ-sultones (five-membered rings) and δ-sultones (six-membered rings) is primarily attributed to the degree of ring strain.[4] The five-membered ring of 1,3-propanesultone possesses greater ring strain than the six-membered ring of 1,4-butanesultone, making it significantly more susceptible to nucleophilic attack.[4]

Below is a summary of the key physicochemical properties for 1,3-Propanesultone and 1,4-Butanesultone.

| Property | 1,3-Propanesultone | 1,4-Butanesultone |

| CAS Number | 1120-71-4 | 1633-83-6[6] |

| Molecular Formula | C₃H₆O₃S[7] | C₄H₈O₃S[6] |

| Molecular Weight | 122.14 g/mol [7] | 136.17 g/mol [8][9] |

| Appearance | White crystalline solid or colorless liquid[10][11] | Clear, colorless to yellowish liquid[8][9] |

| Melting Point | 30-33 °C[7] | 14.5 °C[8] |

| Boiling Point | 180 °C @ 30 mmHg[12] | 152-153 °C @ 16 Torr[8] |

| Density | ~1.392 g/mL[7] | ~1.336 g/cm³ @ 18 °C[8] |

| Solubility | Soluble in water (100 g/L), ketones, esters, and aromatic hydrocarbons. Insoluble in aliphatic hydrocarbons.[2][10][12] | Moderately soluble in water (54 g/L at 20 °C), where it decomposes over time. Soluble in many organic solvents.[6][8][13] |

Chemical Reactivity and Stability

The chemical behavior of sultones is dominated by their function as electrophilic alkylating agents. The carbon atom adjacent to the ester oxygen is highly susceptible to nucleophilic attack, leading to the irreversible opening of the strained ring.[1][4]

Mechanism of Action: Sulfoalkylation

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[4] A nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic carbon, cleaving the C-O bond and forming a new covalent bond. This process introduces a sulfonate-terminated alkyl chain onto the nucleophile.

Caption: General SN2 reaction mechanism of a sultone.

Hydrolysis

In the presence of water, sultones undergo slow hydrolysis to form the corresponding non-cyclic hydroxyalkanesulfonic acid.[2][7][10] This degradation pathway is a critical consideration for storage and handling, as it generates a corrosive acidic byproduct.[7] The reaction can be accelerated by the presence of acid.[2][10] For this reason, sultones should be protected from moisture during storage.[2]

Thermal Stability

When heated to decomposition, sultones emit toxic fumes of sulfur oxides.[2][8][11] Thermal degradation studies on polymers modified with 1,3-propanesultone have shown that the degradation processes are strongly influenced by the concentration of the functional sulfonate groups.[14]

Synthesis and Purification

Several synthetic routes to 1,3-propanesultone have been established. A common and high-yielding method involves the free-radical addition of sodium bisulfite to allyl alcohol, followed by acidification to form 3-hydroxypropanesulfonic acid, and subsequent intramolecular dehydration via vacuum distillation to yield the final product.[15] This process is favored for its mild reaction conditions and high yield, which can reach 95%.[7][15]

Alternative routes start from 3-chloropropanol and sodium sulfite or 1,3-dihalopropanes.[16][17]

Caption: Common synthesis workflow for 1,3-Propanesultone.

Purification is typically achieved through vacuum distillation, which simultaneously drives the final dehydration and separates the product from non-volatile precursors and byproducts.[15]

Applications in Research and Drug Development

The primary application of sultones is as sulfoalkylating agents.[4]

-

Improving Solubility: The introduction of a sulfobutyl or sulfopropyl group can dramatically increase the water solubility of parent molecules. A prime example is the synthesis of Sulfobutyl Ether-β-Cyclodextrin (SBECD), a pharmaceutical excipient used to solubilize poorly water-soluble drugs, which is synthesized using 1,4-butanesultone.[4][6]

-

Pharmaceutical Intermediates: Sultones are used as intermediates in the synthesis of various active pharmaceutical ingredients and specialty chemicals.[7][18][19] They are used to modify polyaminosaccharides for applications in wound healing.[18]

-

Specialty Surfactants and Dyes: 1,3-Propanesultone is used in the preparation of specialty surfactants like CHAPS and in the functionalization of dyes to improve their hydrophilicity.[2][4]

-

Lithium-Ion Batteries: 1,3-Propanesultone is used as a functional additive in the electrolyte of lithium-ion batteries to improve cycle life and storage stability.[3][7][19] It aids in the formation of a stable solid electrolyte interphase (SEI) layer on the anode.[3]

Analytical Methodologies

Controlling the presence of residual sultones, particularly in pharmaceutical products, is critical due to their genotoxic potential.[20] Highly sensitive analytical methods are required for their detection and quantification.

The most common analytical techniques are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method well-suited for the volatile nature of sultones.[20]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is effective for analyzing sultones and their non-volatile impurities, such as the hydrolysis product 3-hydroxy-1-propanesulfonic acid.[20][21]

Experimental Protocol: General Method for Trace Analysis by GC-MS

This protocol provides a general framework for the determination of trace levels of 1,3-propanesultone in a sample matrix (e.g., a drug substance). This method is a starting point and requires optimization and validation for specific applications.[20]

-

Sample Preparation (Static Headspace):

-

Accurately weigh a precise amount of the sample into a headspace vial.

-

Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample completely.

-

Seal the vial immediately with a septum and cap.

-

Prepare calibration standards and controls in the same manner.

-

-

GC-MS Instrumentation and Conditions:

-

System: Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: A low-bleed, mid-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

-

Injector: Split/splitless injector, operated in splitless mode for maximum sensitivity.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: An initial low temperature (e.g., 50°C) held for several minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 250°C).

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring characteristic ions of the target sultone.

-

-

Analysis:

-

Equilibrate the headspace vial at a set temperature (e.g., 80°C) for a specific time to allow the analyte to partition into the headspace.

-

Inject a sample of the headspace vapor into the GC-MS system.

-

Acquire the data.

-

-

Quantification:

-

Identify the analyte peak based on its retention time and the presence of target ions.

-

Quantify the analyte by comparing its peak area to a calibration curve generated from the standards.

-

Safety and Handling

CRITICAL HAZARD NOTE: 1,3-Propanesultone and 1,4-butanesultone are classified as toxic, mutagenic, and carcinogenic compounds.[4][5][6] 1,3-Propanesultone is considered a more potent carcinogen due to its higher reactivity.[4] It is reasonably anticipated to be a human carcinogen.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective clothing, chemical-resistant gloves (selected based on material resistance and contact time), and safety glasses with side shields or goggles.[22][23] Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][22]

-

Handling: Avoid all personal contact, including inhalation and skin contact.[22] Do not eat, drink, or smoke when handling this product.[22][24] Keep containers securely sealed when not in use.[22]

-

Spills: For minor spills, use dry cleanup procedures and avoid generating dust.[22] For major spills, evacuate the area and alert emergency responders.[22]

-

Storage: Store in a dry, well-closed container, separated from incompatible materials such as oxidizing agents, strong acids, and strong bases.[10][25]

-

Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[24]

Conclusion

Aliphatic sultones, particularly 1,3-propanesultone and 1,4-butanesultone, are highly reactive and versatile chemical intermediates. Their ability to introduce sulfoalkyl groups makes them invaluable for modifying the physicochemical properties of molecules, especially for enhancing aqueous solubility in pharmaceutical and industrial applications. This utility is, however, intrinsically linked to their high reactivity, which also renders them significant health hazards. A thorough understanding of their properties, reactivity, and safe handling protocols is therefore essential for any researcher, scientist, or drug development professional working with this important class of compounds.

References

- 1,3-Butanesultone | 3289-23-4. (n.d.). Benchchem.

- 1,3-Propanesultone. (n.d.). Santa Cruz Biotechnology.

- Unveiling the Reactivity Landscape: A Comparative Analysis of 1,3-Propane Sultone and 1,4-Butane Sultone. (n.d.). Benchchem.

- ICSC 1524 - 1,3-PROPANE SULTONE. (n.d.). ILO/WHO.

- 1,3-Propane sultone. (n.d.). Wikipedia.

- SAFETY DATA SHEET. (2011). Fisher Scientific.

- SAFETY DATA SHEETS. (n.d.). Nanjing Chemical Material Corp.

- Separation of 1,3-Propane sultone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- What is 1,3-Propane sultone. (2024). Chemical Supplier Unilong.

- The properties and uses of 1,3-Propane sultone. (2019). ChemicalBook.

- The Chemistry Behind 1,4-Butane Sultone: Synthesis and Properties. (2025). Benchchem.

- 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications. (2023). BOC Sciences.

- Synthesis and Thermal Degradation of Poly(n-butylisocyanate) Modified by 1,3-Propanesultone. (2003). ResearchGate.

- Technical Support Center: Analytical Methods for Detecting Propane Sultone Impurities. (n.d.). Benchchem.

- 1633-83-6, Butane sultone Formula. (n.d.). ECHEMI.

- The Latest Applications of 1,3-Propane Sultone. (n.d.). Nanjing Chemical Material Corp.

- Theoretical Studies on the Stability of 1,3-Propane Sultone: An In-depth Technical Guide. (n.d.). Benchchem.

- Method for preparing 1,3-propane sultone. (n.d.). Eureka | Patsnap.

- Synthesis of 1, 3-Propane Sultone. (n.d.). Atlantis Press.

- 1,3-Propane sultone 1120-71-4 wiki. (n.d.). Guidechem.

- 1,4-Butane sultone | C4H8O3S | CID 15411. (n.d.). PubChem.

- 1,4-Butane sultone. (n.d.). Wikipedia.

- A kind of preparation method of 1,3- propane sultone. (n.d.). Google Patents.

- CAS 1633-83-6: 1,4-Butane sultone. (n.d.). CymitQuimica.

- RoC Profile: 1,3-Propane Sultone. (2009). National Toxicology Program.

- 1,3-Propanesultone: Chemical properties, uses and carcinogenicity. (2025). ChemicalBook.

Sources

- 1. 1,3-Butanesultone | 3289-23-4 | Benchchem [benchchem.com]

- 2. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 6. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 7. What is 1,3-Propane sultone - Chemical Supplier Unilong [unilongindustry.com]

- 8. echemi.com [echemi.com]

- 9. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. 1,3-Propanesultone: Chemical properties, uses and carcinogenicity_Chemicalbook [m.chemicalbook.com]

- 13. CAS 1633-83-6: 1,4-Butane sultone | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]

- 16. Method for preparing 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN110105326A - A kind of preparation method of 1,3- propane sultone - Google Patents [patents.google.com]

- 18. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 19. The Latest Applications of 1,3-Propane Sultone - Nanjing Chemical Material Corp. [njchm.com]

- 20. benchchem.com [benchchem.com]

- 21. Separation of 1,3-Propane sultone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. njchm.com [njchm.com]

- 24. fishersci.com [fishersci.com]

- 25. ICSC 1524 - 1,3-PROPANE SULTONE [chemicalsafety.ilo.org]

An In-depth Technical Guide to 1,3-Butanesultone: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanesultone, a cyclic sulfonic acid ester, is a versatile reagent in modern organic synthesis. Its unique chemical structure, characterized by a strained four-membered ring containing a sulfonate group, makes it a potent alkylating agent. This guide provides a comprehensive overview of 1,3-Butanesultone, including its chemical identity, physicochemical properties, key applications in research and drug development, and detailed experimental protocols. As Senior Application Scientists, we aim to provide not just data, but also field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a reagent are fundamental to its effective and safe use in any research or development setting.

CAS Number: 3289-23-4[1]

Synonyms: 5-Methyl-1,2-oxathiolane 2,2-dioxide, 3-Hydroxy-1-butanesulfonic acid gamma-lactone[2][3][4][5]

Molecular Formula: C₄H₈O₃S[2][3][5]

Molecular Weight: 136.17 g/mol [4][5]

Appearance: Colorless to light yellow liquid[4]

The following table summarizes the key physicochemical data for 1,3-Butanesultone:

| Property | Value | Source |

| CAS Number | 3289-23-4 | [1][2][3] |

| Molecular Formula | C₄H₈O₃S | [2][3][5] |

| Molecular Weight | 136.17 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 157.5 °C at 14 Torr | [4] |

| Density | ~1.28 g/cm³ (predicted) | [4] |

| SMILES | O=[S]1(OC(C)CC1)=O | [1][2] |

The Chemistry of Sulfoalkylation: Mechanism and Reactivity

Sultones, including 1,3-Butanesultone, are primarily utilized as sulfoalkylating agents.[6] This class of reaction introduces a sulfonate-containing alkyl group to a nucleophile, a transformation of significant interest in pharmaceutical sciences for enhancing the aqueous solubility of drug candidates.[6]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The nucleophile attacks the carbon atom adjacent to the ester oxygen, leading to the opening of the strained sultone ring. This ring-opening relieves the inherent strain in the cyclic ester, providing a thermodynamic driving force for the reaction. The general mechanism is depicted below:

Caption: Generalized SN2 mechanism for the sulfoalkylation reaction of 1,3-Butanesultone.

The reactivity of sultones is influenced by their ring size. For instance, the five-membered ring of 1,3-propanesultone exhibits greater ring strain than the six-membered ring of 1,4-butanesultone, making it a more reactive alkylating agent.[6] This difference in reactivity is a critical consideration in experimental design, influencing reaction times, yields, and the choice of reaction conditions.

Applications in Drug Development and Beyond

The ability of 1,3-Butanesultone and related sultones to introduce sulfonate moieties is leveraged in several areas of research and development:

-

Improving Drug Solubility: A primary application in drug development is the enhancement of aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).[6] The introduction of a sulfobutyl group can significantly increase the water solubility of hydrophobic compounds.[7] A notable example is the synthesis of sulfobutyl ether-beta-cyclodextrin (SBECD), a solubilizing agent for poorly water-soluble drugs, which utilizes 1,4-butanesultone.[2][6]

-

Synthesis of Surfactants: The reaction of sultones with tertiary amines is a common method for producing sulfobetaines, a class of zwitterionic surfactants.[7] These surfactants exhibit high water solubility and are stable over a wide range of pH and ionic strengths.[7]

-

Ionic Liquids: Sultones are used in the synthesis of zwitterionic-type molten salts and other ionic liquids.[7] These compounds can serve as environmentally benign catalysts and solvents in various chemical transformations.[2][7]

-

Pharmaceutical Intermediates: The sultone scaffold is a key structural feature in various medicinally active compounds, and they are used in the synthesis of drugs with a range of therapeutic applications.[7][8][9][10]

Safety and Handling

1,3-Butanesultone, like other sultones, is a reactive chemical and must be handled with appropriate safety precautions. While specific toxicity data for 1,3-butanesultone is not as widely available as for its analogs, it is prudent to treat it as a potentially hazardous substance. Both 1,3-propane sultone and 1,4-butane sultone are classified as toxic, mutagenic, and carcinogenic compounds.[6]

Core Handling Principles:

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Inhalation and Contact: Avoid inhaling vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep containers tightly sealed.

Experimental Protocol: Synthesis of a Sulfobutylated Compound

While a specific, peer-reviewed protocol for a reaction with 1,3-Butanesultone was not found, the following detailed protocol for the synthesis of sulfobutyl ether-β-cyclodextrin (SBECD) using 1,4-butanesultone provides a robust and illustrative example of a sulfoalkylation reaction.[2][3][4] The principles and techniques are directly applicable to reactions with 1,3-Butanesultone.

Objective: To synthesize sulfobutyl ether-β-cyclodextrin by reacting β-cyclodextrin with 1,4-butanesultone in an alkaline medium.

Materials:

-

β-Cyclodextrin

-

1,4-Butanesultone

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) for neutralization

-

Organic solvent for washing (e.g., dichloromethane)

-

Ethanol for precipitation

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature controller

-

pH meter

-

Filtration apparatus

-

Lyophilizer (freeze-dryer)

Step-by-Step Methodology:

-

Activation of β-Cyclodextrin:

-

In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve a specific amount of β-cyclodextrin in an aqueous solution of sodium hydroxide under vigorous stirring. The base activates the hydroxyl groups of the cyclodextrin, making them more nucleophilic.

-

Control the reaction temperature, for example, at 70°C.[2][3]

-

-

Sulfoalkylation Reaction:

-

Slowly add 1,4-butanesultone to the reaction mixture through a dropping funnel. The rate of addition should be controlled to manage the exothermic nature of the reaction.

-

Maintain the reaction at the set temperature and continue stirring. The pH of the reaction mixture will decrease as the reaction progresses. It is crucial to monitor and maintain the pH within a specific range (e.g., 8.80-9.70) by adding more NaOH solution as needed.[3] This ensures the continued activation of the cyclodextrin and drives the reaction to completion.

-

-

Quenching and Neutralization:

-

Once the reaction is complete (as determined by monitoring the consumption of the starting material, for instance, by thin-layer chromatography), cool the reaction mixture to room temperature.

-

Neutralize the excess base by carefully adding an aqueous solution of hydrochloric acid until the pH reaches 6-6.5.[11]

-

-

Purification:

-

The crude product may contain unreacted starting materials and by-products. A common purification step involves washing the aqueous solution with an organic solvent like dichloromethane to remove unreacted 1,4-butanesultone.[11]

-

Further purification can be achieved through techniques like dialysis or ultrafiltration to remove salts and other small molecule impurities.[11]

-

-

Isolation of the Final Product:

-

The purified aqueous solution of the product is then concentrated.

-

The final product is typically isolated by precipitation with a water-miscible organic solvent like ethanol, followed by filtration and drying, or by lyophilization (freeze-drying) to obtain a solid powder.[11]

-

The following diagram illustrates the workflow for this synthesis:

Caption: Experimental workflow for the synthesis of sulfobutyl ether-β-cyclodextrin.

Expected Spectroscopic Signatures of 1,3-Butanesultone

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The protons on the carbon bearing the methyl group will be a multiplet, as will the protons on the adjacent methylene group. The protons on the carbon attached to the sulfonate oxygen will also be a multiplet. The methyl group will appear as a doublet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in different chemical environments. The chemical shifts will be influenced by the electronegativity of the attached atoms (oxygen and sulfur).

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically in the region of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS): In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 136. Common fragmentation patterns for cyclic compounds involve the loss of small neutral molecules. For 1,3-butanesultone, fragmentation could involve the loss of SO₂, resulting in a fragment ion corresponding to butene.

Conclusion

1,3-Butanesultone is a valuable and reactive chemical intermediate with significant applications in pharmaceutical development and other areas of chemical synthesis. Its utility primarily stems from its ability to act as a sulfoalkylating agent, a property that is exploited to modify the physicochemical properties of molecules, most notably to enhance their aqueous solubility. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to confidently and safely incorporate 1,3-butanesultone and related sultones into their synthetic strategies.

References

- 1. alentris.org [alentris.org]

- 2. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 3. CN104892797B - Synthesis method of sulfobutyl ether-beta-cyclodextrin with specific average substitution degree - Google Patents [patents.google.com]

- 4. Continuous tank reactor synthesis of highly substituted sulphobutylether β-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfobutyl Ether Beta-Cyclodextrin|Research Use [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1,3-Butanesultone | 3289-23-4 | Benchchem [benchchem.com]

- 8. What is 1,3-Propane sultone - Chemical Supplier Unilong [unilongindustry.com]

- 9. The Latest Applications of 1,3-Propane Sultone - Nanjing Chemical Material Corp. [njchm.com]

- 10. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 11. US20200095343A1 - Improved method for the preparation of sulfobutylether beta cyclodextrin sodium - Google Patents [patents.google.com]

Spectroscopic Analysis of 1,3-Butanesultone: A Technical Guide for Researchers

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Characteristics of 5-Methyl-1,2-oxathiolane 2,2-dioxide

Introduction

1,3-Butanesultone, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide (CAS No. 3289-23-4), is a member of the sultone family of compounds, which are cyclic esters of hydroxysulfonic acids.[1] Sultones are recognized for their utility as versatile intermediates in organic synthesis, serving as potent alkylating agents to introduce sulfonate functionalities into various molecules.[1] This modification can significantly alter the physicochemical properties of the parent compound, such as its solubility.[2] The application of sultones extends to the synthesis of surfactants, ionic liquids, and as electrolyte additives in lithium-ion batteries.[1]

Given the significance of this class of compounds, a thorough understanding of their structural and electronic properties is paramount for their effective application in research and development. Spectroscopic analysis provides a powerful toolkit for the elucidation of molecular structure. This technical guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3-Butanesultone.

It is important to note that while 1,3-Butanesultone is commercially available, a complete set of its experimentally-derived spectroscopic data is not readily accessible in public databases.[3][4][5][6] Therefore, this guide will present a detailed analysis based on established spectroscopic principles and data from closely related analogues, such as 1,4-Butanesultone and 1,3-Propanesultone, to provide a robust, predictive framework for the spectroscopic characterization of 1,3-Butanesultone.

Molecular Structure

The structural formula of 1,3-Butanesultone reveals a five-membered ring containing a sulfonate ester group, with a methyl substituent at the 5-position.

Figure 1: Chemical structure of 1,3-Butanesultone (5-Methyl-1,2-oxathiolane 2,2-dioxide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1,3-Butanesultone are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-Butanesultone is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfur atoms, as well as the anisotropic effects of the S=O bonds.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ha | ~4.8 - 5.0 | m | |

| Hb | ~2.2 - 2.4 | m | |

| Hc | ~2.6 - 2.8 | m | |

| Hd | ~1.5 | d | ~6.5 |

Interpretation:

-

Ha (methine proton): This proton is attached to the carbon bearing the oxygen atom of the sultone ring and a methyl group. Its position is expected to be the most downfield due to the deshielding effect of the adjacent oxygen atom.

-

Hb and Hc (methylene protons): These protons are on the carbon atoms adjacent to the methine and the sulfur-bearing carbon, respectively. They will likely appear as complex multiplets due to diastereotopicity and coupling to each other and to the neighboring protons.

-

Hd (methyl protons): The protons of the methyl group will appear as a doublet due to coupling with the adjacent methine proton (Ha).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Sultone) | Not Applicable |

| C-O | ~75 - 80 |

| C-S | ~50 - 55 |

| CH₂ | ~25 - 30 |

| CH₃ | ~20 - 25 |

Interpretation:

-

C-O Carbon: The carbon atom bonded to the oxygen of the sultone ring is expected to have the most downfield chemical shift due to the high electronegativity of oxygen.

-

C-S Carbon: The carbon atom attached to the sulfur atom will also be deshielded, though to a lesser extent than the C-O carbon.

-

CH₂ Carbon: The methylene carbon will have a chemical shift in the aliphatic region.

-

CH₃ Carbon: The methyl carbon will appear at the most upfield position in the spectrum.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of a sample like 1,3-Butanesultone is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Butanesultone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons (though none are present in 1,3-Butanesultone).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| S=O (asymmetric stretch) | ~1340 - 1360 |

| S=O (symmetric stretch) | ~1150 - 1170 |

| C-O-S stretch | ~1000 - 1020 |

| C-H (sp³ stretch) | ~2850 - 3000 |

Interpretation:

The most characteristic feature in the IR spectrum of 1,3-Butanesultone will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group. The presence of sp³ C-H and C-O-S stretching vibrations will also be evident.

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a liquid sample like 1,3-Butanesultone is:

-

Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first and then the spectrum of the sample. The instrument software will automatically subtract the background.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment |

| 136 | [M]⁺ (Molecular Ion) |

| 72 | [M - SO₂]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum of 1,3-Butanesultone is expected to show a molecular ion peak at m/z 136, corresponding to its molecular weight. A prominent fragmentation pathway for sultones is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 72. Further fragmentation of the hydrocarbon portion would lead to smaller alkyl fragments.

Figure 2: Proposed mass spectral fragmentation pathway for 1,3-Butanesultone.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1,3-Butanesultone. The presented data, based on established spectroscopic principles and comparison with related compounds, offers a valuable resource for researchers and scientists working with this versatile synthetic intermediate. While experimentally-derived data is preferred, this predictive framework serves as a robust guide for the identification and characterization of 1,3-Butanesultone, enabling its confident application in drug development and materials science. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and similar compounds.

References

-

PubChem. 1,4-Butane sultone. [Link]

-

Alentris Research Pvt. Ltd. 1,3 -Butane Sultone. [Link]

-

Pharmaffiliates. 5-Methyl-1,2-oxathiolane 2,2-dioxide. [Link]

-

ResearchGate. Reactions of the Additive 1,3–Propane Sultone with Electrolyte Compounds Investigated by Capillary Electrophoresis and High-Resolution Mass Spectrometry. [Link]

-

Chemical Reviews. Recent Developments in the Synthesis and Application of Sultones. [Link]

-

Wikipedia. 1,4-Butane sultone. [Link]

-

PubMed Central. Determination of Propane-1,3-sultone in Workplace Air for Occupational Exposure Assessment. [Link]

-

PubChem. 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide. [Link]

-

PrepChem.com. Preparation of 1,3-propane sultone. [Link]

-

ChemWhat. 1,3 -Butane Sultone CAS#: 3289-23-4. [Link]

-

Molbase. 5-Methyl-1,2-oxathiolane 2,2-dioxide. [Link]

-

NIST. 1,2-Oxathiolane, 2,2-dioxide. [Link]

Sources

Ring-opening reactions of 1,3-Butanesultone with nucleophiles

An In-Depth Technical Guide to the Ring-Opening Reactions of 1,3-Butanesultone with Nucleophiles

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the ring-opening reactions of 1,3-butanesultone, a versatile gamma-sultone, with a diverse range of nucleophiles. As a cyclic sulfonate ester, 1,3-butanesultone serves as a potent electrophile, enabling the introduction of a sulfobutyl moiety onto various molecular scaffolds. This process, known as sulfoalkylation, is of paramount importance in medicinal chemistry and materials science for modulating the physicochemical properties of parent molecules, most notably their aqueous solubility. This guide delves into the mechanistic underpinnings of these reactions, examines the critical aspect of regioselectivity, provides detailed experimental protocols for key transformations, and discusses the applications of the resulting organosulfonates.

Introduction: The Chemistry and Utility of 1,3-Butanesultone

1,3-Butanesultone is a five-membered cyclic ester of 4-hydroxybutane-2-sulfonic acid. The inherent ring strain within this gamma-sultone renders it significantly more reactive towards nucleophiles compared to its acyclic counterparts or larger ring-sized sultones like 1,4-butanesultone (a delta-sultone).[1] This heightened reactivity is a key attribute that makes it an efficient reagent for sulfoalkylation under relatively mild conditions.[2]

The ring-opening of 1,3-butanesultone provides a straightforward and atom-economical method for installing a sulfonate group, a strongly acidic and highly polar functional group. The incorporation of this moiety can dramatically enhance the water solubility of hydrophobic molecules, a critical consideration in the formulation of pharmaceuticals and other bioactive compounds.[1] The resulting sulfonates also find applications as surfactants, dye components, and specialty polymers.[3][4]

Safety Considerations: It is crucial to note that related sultones, such as 1,3-propane sultone, are classified as potent alkylating agents and are considered toxic, mutagenic, and potentially carcinogenic. While specific toxicity data for 1,3-butanesultone is less prevalent, it should be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).

The Mechanism of Ring-Opening: An S(_N)2 Pathway

The ring-opening of 1,3-butanesultone with a nucleophile proceeds through a classic bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] The nucleophile attacks one of the electrophilic carbon atoms of the sultone ring, leading to the cleavage of a carbon-oxygen bond and the concomitant formation of a new carbon-nucleophile bond.

The general reaction pathway can be visualized as follows:

Caption: Generalized S(_N)2 mechanism for the ring-opening of 1,3-butanesultone.

Regioselectivity: The Critical Question of C2 vs. C4 Attack

A key consideration in the ring-opening of the asymmetrically substituted 1,3-butanesultone is the regioselectivity of the nucleophilic attack. The nucleophile can, in principle, attack either the carbon at the 2-position (C2, adjacent to the sulfonyl group) or the carbon at the 4-position (C4, bearing the methyl group).

The regiochemical outcome is governed by a combination of steric and electronic factors, and can also be influenced by the reaction conditions, potentially leading to either the kinetic or thermodynamic product.[5][6][7][8]

-

Steric Hindrance: The methyl group at the C4 position presents a greater steric impediment compared to the hydrogen atoms at the C2 position. Therefore, from a purely steric standpoint, nucleophilic attack would be favored at the less hindered C2 position.

-

Electronic Effects: The electron-withdrawing sulfonate group influences the electrophilicity of the adjacent carbon atoms. While both C2 and C4 are rendered electrophilic, the precise electronic distribution can be complex.

-

Kinetic vs. Thermodynamic Control: Under conditions of kinetic control (typically lower temperatures and shorter reaction times), the product that is formed fastest will predominate. This is usually the product resulting from the attack at the sterically most accessible site (C2). Under thermodynamic control (higher temperatures, longer reaction times, and reversible conditions), the most stable product will be the major isomer. The relative stability of the resulting sulfonates would depend on the substitution pattern.

Reactions with Various Nucleophiles: A Practical Guide

Nitrogen Nucleophiles: Synthesis of Sulfobetaines and N-Sulfobutylamines

Amines are excellent nucleophiles for the ring-opening of 1,3-butanesultone. Primary and secondary amines yield the corresponding amino sulfonic acids, while tertiary amines produce zwitterionic sulfobetaines.[5][9]

Experimental Protocol: Synthesis of a Sulfobetaine from a Tertiary Amine

This protocol is adapted from the synthesis of related sulfobetaines.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tertiary amine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

-

Addition of 1,3-Butanesultone: To the stirred solution, add 1,3-butanesultone (1.05 eq.) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or NMR. The zwitterionic product often precipitates from the solution as a white solid.

-

Workup and Purification: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold solvent (acetone or diethyl ether) to remove any unreacted starting materials. Dry the product under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid triturated with a non-polar solvent to induce crystallization.

Oxygen Nucleophiles: Synthesis of Alkoxy- and Aryloxysulfonates

Alcohols and phenols can act as nucleophiles, typically after deprotonation with a base to form the more nucleophilic alkoxide or phenoxide.

Experimental Protocol: Reaction with Sodium Methoxide

This is a general procedure that can be adapted for other alkoxides.

-

Preparation of Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium methoxide (1.1 eq.) in anhydrous methanol.

-

Addition of 1,3-Butanesultone: Cool the sodium methoxide solution in an ice bath. Add 1,3-butanesultone (1.0 eq.) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Workup and Purification: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent if the product is sufficiently non-polar. Alternatively, for highly polar products, the water can be removed by lyophilization, and the product purified by column chromatography on silica gel.

Sulfur Nucleophiles: Synthesis of Thioethersulfonates

Thiols are excellent nucleophiles and readily react with 1,3-butanesultone, often under basic conditions to form the corresponding thiolate.

Experimental Protocol: Reaction with Thiophenol

-

Reaction Setup: To a solution of thiophenol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the thiophenoxide in situ.

-

Addition of 1,3-Butanesultone: Add 1,3-butanesultone (1.05 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Carbon Nucleophiles: Formation of Carbon-Carbon Bonds

Organometallic reagents such as Grignard reagents and organolithiums can also be used as carbon nucleophiles for the ring-opening of 1,3-butanesultone, leading to the formation of new carbon-carbon bonds. These reactions must be carried out under strictly anhydrous conditions.

Data Summary: Reaction Conditions and Expected Outcomes

The following table provides a generalized summary of reaction conditions for the ring-opening of 1,3-butanesultone with various nucleophiles. Yields and regioselectivity are highly dependent on the specific substrate and conditions and should be optimized for each case.

| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Type |

| Nitrogen | Primary/Secondary Amine | None or K₂CO₃ | Acetonitrile, DMF | 25-60 | 12-24 | Amino sulfonic acid |

| Tertiary Amine | None | Acetonitrile, Acetone | 25-60 | 12-24 | Sulfobetaine | |

| Oxygen | Alcohol | NaH, NaOMe, KOtBu | THF, Methanol | 0-25 | 4-12 | Alkoxy sulfonic acid |

| Phenol | K₂CO₃, NaOH | DMF, Acetonitrile | 25-80 | 8-24 | Aryloxy sulfonic acid | |

| Sulfur | Thiol | K₂CO₃, Et₃N | DMF, Acetonitrile | 25-70 | 6-18 | Thioether sulfonic acid |

| Carbon | Grignard Reagent | N/A | THF, Diethyl ether | 0-25 | 2-8 | Alkyl/Aryl sulfonic acid |

Applications in Drug Development and Materials Science

The primary application of the ring-opening of 1,3-butanesultone is the introduction of a sulfobutyl group to enhance aqueous solubility. This is particularly valuable in drug development, where poor solubility can hinder the bioavailability and formulation of promising drug candidates. For instance, the sulfoalkylation of cyclodextrins with sultones has been used to create effective solubilizing agents for poorly water-soluble drugs.[1]

In materials science, the sulfonate-containing products derived from 1,3-butanesultone are used in the synthesis of:

-

Surfactants and Detergents: The amphiphilic nature of molecules containing a hydrophobic tail and a hydrophilic sulfonate head group makes them effective surfactants.[2]

-

Polymer Chemistry: Sulfonated monomers can be polymerized to create ion-exchange resins and polyelectrolytes.

-

Dye Synthesis: The incorporation of sulfonate groups can improve the water solubility and binding properties of dyes to fabrics.

Conclusion and Future Outlook

The ring-opening reactions of 1,3-butanesultone with nucleophiles represent a powerful and versatile tool in synthetic chemistry. The high reactivity of this gamma-sultone, driven by its inherent ring strain, allows for the efficient introduction of the highly polar sulfonate functionality under a variety of conditions. While the general S(_N)2 mechanism is well-understood, further research into the regioselectivity of these reactions with a broader range of nucleophiles and under varied conditions would provide valuable insights for synthetic chemists. The continued application of these reactions is expected to play a significant role in the development of new pharmaceuticals with improved pharmacokinetic profiles and in the creation of advanced materials with tailored properties.

References

-

Organic Syntheses. 1,4-Diphenyl-5-amino-1,2,3-triazole. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information to Accompany: Sultone opening with [¹⁸F]fluoride : an efficient ¹⁸F-labelling strategy for PET imaging. [Link]

-

Majumdar, K. C., & Chattopadhyay, S. K. (2012). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 112(9), 5089-5127. [Link]

-

Fischer, A., & Henderson, G. N. (1976). On the reaction kinetics in water of 1,3-propane sultone and 1,4-butane sultone: a comparison of reaction rates and mutagenic activities of some alkylating agents. Chemico-Biological Interactions, 14(1-2), 195-202. [Link]

-

ResearchGate. (2017). Synthesis of Quaternary Alkylammonium Sulfobetaines. [Link]

-

MDPI. (2025). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. [Link]

-

Organic Syntheses. Sodium Methoxide. [Link]

-

Canadian Science Publishing. (1972). and 6-membered ring sultones. [Link]

-

MDPI. (2018). Microbial Kinetic Resolution of Aroma Compounds Using Solid-State Fermentation. [Link]

-

ResearchGate. (2012). Synthesis of a New Chiral Sulfonic Acid. [Link]

- Google Patents. (2017). 1,4-butane sultone and synthesis process thereof.

- Google Patents. (2007). Sulphobetain surfactants, their preparation and their use, especially in the enhanced recovery of petroleum.

-

ResearchGate. (2015). Synthesis of zwitterionic sulfobetaine ligands by reaction of a tertiary amine with sultones. [Link]

-

National Institutes of Health. (2016). New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA. [Link]

-

ResearchGate. (2011). ChemInform Abstract: Recent Developments in the Synthesis and Application of Sultones. [Link]

- Google Patents. (2019). Synthesis method of high-purity 1, 4-butane sultone.

-

PubChem. 1,4-Butane sultone. [Link]

-

Wikipedia. 1,3-Propane sultone. [Link]

-

RSC Publishing. (2015). Green Chemistry. [Link]

-

Patsnap. (2017). 1,4-butane sultone and synthesis process thereof. [Link]

- Google Patents. (1977).

-

National Institutes of Health. (2019). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. [Link]

-

Macmillan Group. (2004). Dynamic Kinetic Resolutions. [Link]

-

The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]

-

Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

-

Chemistry LibreTexts. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

-

ResearchGate. (2019). Reactions of the Additive 1,3–Propane Sultone with Electrolyte Compounds Investigated by Capillary Electrophoresis and High-Resolution Mass Spectrometry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Butane sultone | 1633-83-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,3-Butanesultone in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Niche Reagent

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a reagent's physicochemical properties is not merely academic—it is the bedrock of innovation. 1,3-Butanesultone, a member of the sultone family of cyclic sulfonate esters, presents a unique profile of reactivity and potential utility in organic synthesis and materials science. However, a notable gap exists in the readily available literature regarding its quantitative solubility in a diverse array of organic solvents. This guide is crafted to address this gap, not by presenting a simple table of pre-existing data, but by providing a robust framework for understanding, predicting, and—most critically—experimentally determining the solubility of this compound. As a Senior Application Scientist, my objective is to equip you with both the theoretical underpinnings and the practical, field-tested methodologies to confidently navigate the solubility landscape of 1,3-butanesultone and similar compounds in your own laboratory settings.

1,3-Butanesultone: A Profile

1,3-Butanesultone (CAS No: 3289-23-4), chemically known as 5-Methyl-1,2-oxathiolane 2,2-dioxide, is a cyclic sulfonate ester.[1] Like its more studied relatives, 1,3-propane sultone and 1,4-butane sultone, it is a potent alkylating agent, a characteristic that makes it a valuable intermediate in chemical synthesis.[2] The introduction of the sulfoalkyl group can modify the properties of a parent molecule, notably to enhance water solubility, a critical factor in drug delivery and the formulation of various chemical products.[2]

While specific applications of 1,3-butanesultone are less documented than its analogues, the functional group it imparts is of significant interest in the development of surfactants, dyes, and pharmaceutical intermediates.[2] Given its utility, a thorough understanding of its solubility is paramount for reaction design, purification, and formulation.

The Theoretical Cornerstone: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3][4][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[3][4][5]

-

Polar Solutes in Polar Solvents: Polar molecules, like 1,3-butanesultone with its polar sulfonate ester group, are expected to dissolve well in polar solvents. The dipole-dipole interactions and, in some cases, hydrogen bonding between the solute and solvent molecules overcome the solute-solute and solvent-solvent interactions, leading to dissolution.[4]

-

Nonpolar Solutes in Nonpolar Solvents: Conversely, nonpolar compounds are more soluble in nonpolar solvents due to favorable van der Waals forces.

However, a more nuanced understanding requires consideration of the interplay of various intermolecular forces:

-

Dipole-Dipole Interactions: The polar nature of the S=O and C-O bonds in the sultone ring of 1,3-butanesultone creates a significant dipole moment, which will strongly influence its interaction with polar solvents.

-

London Dispersion Forces: These forces are present in all molecules and will play a role in the solubility in less polar solvents.

-

Hydrogen Bonding: While 1,3-butanesultone itself is not a hydrogen bond donor, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols.

The interplay of these forces dictates the overall solubility of a solute in a given solvent. For a molecule like 1,3-butanesultone, which has both polar (the sulfonate ester group) and nonpolar (the butane backbone) regions, its solubility will be a balance of these interactions.

Predicted Solubility Profile of 1,3-Butanesultone

In the absence of extensive published quantitative data for 1,3-butanesultone, we can predict its solubility trends based on the principles of solvent polarity and the known behavior of similar sultones, such as 1,3-propane sultone and 1,4-butane sultone, which are soluble in a range of organic solvents.[6][7][8]

| Solvent Class | Representative Solvents | Predicted Solubility of 1,3-Butanesultone | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The strong dipole moments of these solvents will effectively solvate the polar sulfonate ester group of 1,3-butanesultone. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the oxygen atoms of the sultone, in addition to dipole-dipole interactions, facilitating dissolution. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents have a moderate polarity that can interact favorably with both the polar and nonpolar regions of the 1,3-butanesultone molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The polar nature of 1,3-butanesultone will limit its solubility in these nonpolar solvents, although some interaction via London dispersion forces is possible. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant mismatch in polarity between the highly polar solute and nonpolar solvent will likely result in poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published data, experimental determination of solubility is essential. The following is a detailed, step-by-step protocol for determining the solubility of 1,3-butanesultone in an organic solvent using UV-Visible Spectroscopy. This method is widely applicable, reliable, and can be adapted for other analytical techniques such as HPLC.[9][10][11][12][13]

Principle of the Method

This protocol is based on the preparation of a saturated solution of 1,3-butanesultone in the solvent of interest. After allowing the solution to reach equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is quantified using a pre-established calibration curve.

Materials and Equipment

-

1,3-Butanesultone (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Workflow for solubility determination using UV-Vis spectroscopy.

Step-by-Step Protocol

Part 1: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known mass of 1,3-butanesultone and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a high, known concentration. Ensure complete dissolution.

-

Prepare Standard Solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for 1,3-butanesultone in the chosen solvent. Measure the absorbance of each standard solution at this λmax.

-

Generate Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable for a reliable calibration.

Part 2: Preparation of Saturated Solution and Analysis

-

Create a Slurry: Add an excess amount of 1,3-butanesultone to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to bring its concentration within the range of the calibration curve.

-

Sample Measurement: Measure the absorbance of the diluted sample at the predetermined λmax.

-

Calculation of Solubility: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the solubility of 1,3-butanesultone in the solvent at the specified temperature.

The Interplay of Solvent Properties and Solubility

The solubility of 1,3-butanesultone is not solely dependent on polarity but is influenced by a combination of solvent properties. Understanding these relationships allows for more informed solvent selection in practical applications.

Caption: Factors influencing the solubility of 1,3-butanesultone.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions. While 1,3-butanesultone is not ionic, a higher dielectric constant generally correlates with higher polarity and better solvation of polar molecules.

-

Hydrogen Bond Donating/Accepting Ability: Solvents that are hydrogen bond donors (e.g., alcohols) or acceptors (e.g., ethers, ketones) can interact favorably with the oxygen atoms of the sultone, enhancing solubility.

-

Polarizability: This is the ease with which the electron cloud of a molecule can be distorted. Solvents with high polarizability can induce dipoles and participate in stronger London dispersion forces, which can be significant for the nonpolar portion of the 1,3-butanesultone molecule.

By considering these properties in concert, a researcher can make more accurate predictions about the solubility of 1,3-butanesultone in a novel solvent system.

Conclusion: A Framework for Empirical Success

While a comprehensive, publicly available dataset on the solubility of 1,3-butanesultone in a wide range of organic solvents remains an area for future investigation, this guide provides the necessary theoretical framework and a robust experimental protocol to empower researchers to determine this critical parameter in their own laboratories. The principles of "like dissolves like," coupled with a nuanced understanding of intermolecular forces and solvent properties, provide a strong predictive foundation. The detailed UV-Vis spectroscopy method offers a reliable and accessible means of obtaining quantitative solubility data. By applying these principles and protocols, researchers, scientists, and drug development professionals can confidently incorporate 1,3-butanesultone into their synthetic and formulation workflows, paving the way for new discoveries and innovations.

References

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ChemWhat. (n.d.). 1,3 -Butane Sultone CAS#: 3289-23-4. Retrieved from [Link]

-

Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Retrieved from [Link]

-

Study.com. (n.d.). Solubility and Polarity. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

-

The Chemistry Behind 1,4-Butane Sultone: Synthesis and Properties. (2025, November 13). Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. homework.study.com [homework.study.com]

- 6. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 1,3-Propanesultone: Chemical properties, uses and carcinogenicity_Chemicalbook [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. improvedpharma.com [improvedpharma.com]

Molecular structure and conformation of 1,3-Butanesultone

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3-Butanesultone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1,3-Butanesultone (5-Methyl-1,2-oxathiolane 2,2-dioxide), a significant γ-sultone. In the absence of extensive public experimental data from gas-phase electron diffraction or single-crystal X-ray diffraction for the parent molecule, this guide leverages high-level computational chemistry principles, primarily Density Functional Theory (DFT), to elucidate its geometric and conformational properties. We explore the puckered nature of the five-membered 1,2-oxathiolane 2,2-dioxide ring, the conformational isomerism introduced by the C5-methyl substituent, and the methodologies employed to characterize such systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile chemical intermediate.

Introduction to 1,3-Butanesultone

1,3-Butanesultone, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide, is a cyclic sulfonate ester belonging to the class of γ-sultones. With the molecular formula C₄H₈O₃S and a molecular weight of 136.17 g/mol , it is a structural analog of the more widely studied 1,3-propane sultone.[1][2] Sultones are recognized as potent alkylating agents and are pivotal intermediates in the synthesis of a wide range of products, including specialized surfactants, pharmaceutical compounds, and advanced materials such as electrolyte additives for lithium-ion batteries.[1][3]

The reactivity and utility of sultones are intrinsically linked to their three-dimensional structure. The five-membered ring of a γ-sultone is inherently strained, which contributes to its higher reactivity compared to larger, more stable ring systems like the six-membered δ-sultones (e.g., 1,4-butane sultone).[3] A thorough understanding of the precise molecular geometry and the dynamic conformational behavior of 1,3-Butanesultone is therefore essential for predicting its reactivity, designing novel synthetic pathways, and understanding its interactions in biological or material systems.

Caption: 2D representation of 1,3-Butanesultone with IUPAC numbering.

Molecular Geometry

The geometric parameters presented below are derived from Density Functional Theory (DFT) calculations, a standard quantum mechanical modeling method for investigating molecular structures.[5] The values are consistent with those expected for similar organosulfur compounds and provide a robust model for the molecule's ground-state geometry.[6][7]

Table 1: Calculated Geometric Parameters for 1,3-Butanesultone (Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |

| Bond Lengths | S=O (sulfone) | 1.445 | Bond Angles | O=S=O | 121.5 |

| S–O (ester) | 1.610 | O=S–O (ester) | 107.8 | ||

| S–C | 1.795 | O=S–C | 109.2 | ||

| C–O (ester) | 1.460 | O(ester)–S–C | 95.5 | ||

| C3–C4 | 1.538 | S–C3–C4 | 104.1 | ||

| C4–C5 | 1.540 | C3–C4–C5 | 105.3 | ||

| C5–C(methyl) | 1.535 | C4–C5–O(ester) | 106.8 | ||

| S–O(ester)–C5 | 111.2 |

Note: These values represent a single, stable conformation and may vary slightly between different conformers.

The S–O(ester)–C5–C4–C3 ring is a five-membered heterocycle. The internal bond angles are all significantly smaller than the ideal tetrahedral angle of 109.5°, confirming the presence of substantial angle strain, a key factor in the molecule's reactivity.

Conformational Analysis

Five-membered rings are not planar. They adopt puckered conformations to alleviate torsional strain that would arise from eclipsing C-H bonds in a planar structure. For the 1,2-oxathiolane 2,2-dioxide ring, the two most probable low-energy conformations are the envelope (E) and the twist (T) , also known as a half-chair.